The synthesis of N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-(methylthio)benzenesulfonamide is described in the context of synthesizing seven novel impurities of the anti-diabetic drug Repaglinide. [ [] ] While the specific steps for this compound are not detailed, its synthesis likely involves a multi-step process utilizing various reagents and reaction conditions.
No information is available regarding the specific mechanism of action of N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-(methylthio)benzenesulfonamide. As a potential intermediate in pharmaceutical development, its biological activity and mechanism would depend on the final compound it is incorporated into. [ [] ]
Based on the provided literature, the primary application of N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-(methylthio)benzenesulfonamide appears to be its use as an intermediate in the synthesis of more complex molecules. [ [] ] Its presence as an impurity in Repaglinide, an anti-diabetic drug, highlights its role in the synthetic pathway of this pharmaceutical.
CAS No.: 125-66-6
CAS No.: 1587-20-8
CAS No.: 75-09-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2